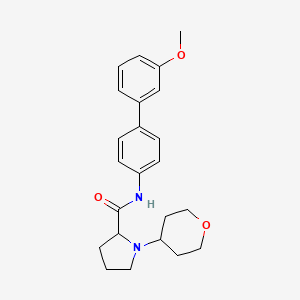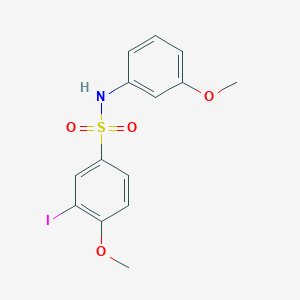
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, also known as MPP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases. MPP is a proline-based compound that has a unique structure and mechanism of action, making it a promising candidate for further research.
Mecanismo De Acción
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide works by inhibiting the activity of specific enzymes in cells, which are involved in various cellular processes. The unique structure of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide allows it to bind to these enzymes in a specific manner, preventing them from carrying out their normal functions. This results in a disruption of cellular processes, which can lead to the inhibition of cancer cell growth or the reduction of beta-amyloid plaque accumulation.
Biochemical and Physiological Effects:
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In Alzheimer's disease research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to reduce inflammation and oxidative stress in the brain, which can contribute to the progression of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has several advantages for use in lab experiments, including its high purity and reliability. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, including exploring its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide and to optimize its use in clinical settings. Finally, research on the potential side effects and toxicity of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is needed to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves several steps, including the preparation of the starting materials and the coupling of the proline and biphenyl moieties. The synthesis of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been optimized to produce high yields and purity, making it a reliable compound for research purposes.
Aplicaciones Científicas De Investigación
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Propiedades
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-5-2-4-18(16-21)17-7-9-19(10-8-17)24-23(26)22-6-3-13-25(22)20-11-14-28-15-12-20/h2,4-5,7-10,16,20,22H,3,6,11-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFLYWGACJCHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN3C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6060363.png)
![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060378.png)
![2-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6060386.png)
![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B6060398.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6060400.png)

![7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060413.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)
![N-cyclohexyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6060439.png)

![7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B6060449.png)